molecular formula C13H17NO3 B11796932 Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11796932
M. Wt: 235.28 g/mol
InChI Key: DGLWDGXLOURKND-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to interact with neuroinflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • 1-Methyl-3-oxo-2,3-dihydroquinoline-4-carboxylate

Uniqueness

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both an ethyl ester and a methyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

This compound belongs to a class of compounds known as hexahydroquinolines. The compound's structure can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3

This structure features a quinoline ring system fused with a carboxylate moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of hexahydroquinoline exhibit antimicrobial properties. For instance, studies have shown that compounds related to this compound demonstrate significant inhibitory effects against various bacterial strains. A study on 1-benzyl-4-hydroxy derivatives highlighted their effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro assays showed that hexahydroquinoline derivatives could inhibit cancer cell proliferation in several types of cancer cells. For example, one study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Calcium Channel Blocking Activity

This compound has been investigated for its role as a calcium channel blocker. Compounds in this class have shown promise in modulating L-type calcium channels (Cav1.2), which are critical in cardiovascular function. Variants with specific substituents were found to enhance selectivity for T-type calcium channels (Cav3.2), indicating potential therapeutic applications in treating hypertension and cardiac disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The introduction of different substituents at the C4 position of the hexahydroquinoline scaffold has been shown to alter the compound's activity profile dramatically:

SubstituentBiological ActivityReference
NaphthylPotent Cav1.2 blocker
BenzodioxoleSelective Cav3.2 blocker
PhenylModerate antimicrobial

Case Studies

Several case studies have highlighted the effectiveness of ethyl 1-methyl-2-oxo derivatives in various biological assays:

  • Antitubercular Activity : A series of synthesized derivatives demonstrated promising antitubercular activity with MIC values comparable to standard treatments .
  • Anticancer Efficacy : In a study involving human cancer cell lines (e.g., MCF-7), specific derivatives showed significant cytotoxicity with IC50 values below 10 µM .
  • Calcium Channel Modulation : Research indicated that certain modifications led to enhanced selectivity and potency against specific calcium channels critical for cardiovascular health .

Properties

IUPAC Name

ethyl 1-methyl-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)10-8-9-6-4-5-7-11(9)14(2)12(10)15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLWDGXLOURKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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